Basicity (pKₐ) of 3,5-Dimethoxypyridin-4-amine vs. 3,5-Dimethylpyridin-4-amine and 4-Aminopyridine
The conjugate acid pKₐ of 3,5‑dimethoxypyridin‑4‑amine is predicted to be 7.33 ± 0.10, whereas the 3,5‑dimethyl analogue has a measured pKₐ of 9.53 and unsubstituted 4‑aminopyridine has a pKₐ of 9.11 [1]. The methoxy groups lower the pKₐ by roughly 1.8–2.2 log units relative to the methyl‑substituted and parent compounds, corresponding to a >60‑fold reduction in basicity.
| Evidence Dimension | Basicity (pKₐ of conjugate acid) |
|---|---|
| Target Compound Data | pKₐ = 7.33 ± 0.10 (predicted) |
| Comparator Or Baseline | 3,5‑Dimethylpyridin‑4‑amine pKₐ = 9.53; 4‑Aminopyridine pKₐ = 9.11 |
| Quantified Difference | ΔpKₐ ≈ –1.8 to –2.2 (60–150‑fold lower basicity) |
| Conditions | Aqueous, 20–25 °C; predicted (ACD/Labs) for target, experimentally determined for comparators |
Why This Matters
A shift of ~2 pKₐ units profoundly alters the ionisation state at physiological pH, affecting passive membrane permeability, solubility, and the compound’s ability to engage targets that require a neutral amine.
- [1] Essery, J. M. & Schofield, K. (1960) J. Chem. Soc. 4953–4959. pKa of 3,5-dimethylpyridin-4-amine = 9.53; 4-aminopyridine pKa = 9.11. View Source
